

5-Iodo-dCTP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-dCTP**

Cat. No.: **B15602304**

[Get Quote](#)

An In-depth Whitepaper on the Core Physical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (**5-Iodo-dCTP**), a halogenated nucleotide analog with significant applications in molecular biology, diagnostics, and drug development. This document outlines its core characteristics, experimental protocols for its characterization, and its utility in various research workflows.

Core Physical and Chemical Properties

5-Iodo-dCTP is a modified deoxycytidine triphosphate where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by an iodine atom. This modification imparts unique properties that are leveraged in various biochemical and molecular biology techniques.

Quantitative Data Summary

The key physical and chemical properties of **5-Iodo-dCTP** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_9H_{15}N_3O_{13}P_3I$ (free acid)	[1]
Molecular Weight	593.05 g/mol (free acid)	[1]
Exact Mass	592.89 g/mol (free acid)	[1]
Appearance	Colorless to slightly yellow solution in water	[1]
Purity	$\geq 95\%$ (as determined by HPLC)	[1]
Concentration	Typically supplied as a 10 mM - 11 mM aqueous solution	[1]
pH	7.5 ± 0.5	[1]
Storage Conditions	Store at -20 °C. Short-term exposure to ambient temperature is possible.	[1]
Shelf Life	12 months from date of delivery when stored appropriately.	[1]

Spectral Properties

The spectral characteristics of **5-Iodo-dCTP** are crucial for its quantification and detection in various experimental setups.

Spectral Property	Value	Conditions	Reference(s)
UV Absorbance (λ_{max})	293 nm	Tris-HCl, pH 7.5	[1]
Molar Extinction Coefficient (ϵ)	5.7 L mmol ⁻¹ cm ⁻¹	Tris-HCl, pH 7.5	[1]
Fluorescence	5-Iodo-dCTP itself is not inherently fluorescent but can be made fluorescent through post-synthesis modification, for example, via Sonogashira coupling with a fluorescent alkyne. Halogen substitution on fluorescein-labeled nucleotides can red-shift the emission spectra.	N/A	[2] [3]

Experimental Protocols

Detailed methodologies for the characterization and application of **5-Iodo-dCTP** are provided below. These protocols are based on standard molecular biology techniques and can be adapted to specific research needs.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a **5-Iodo-dCTP** sample.

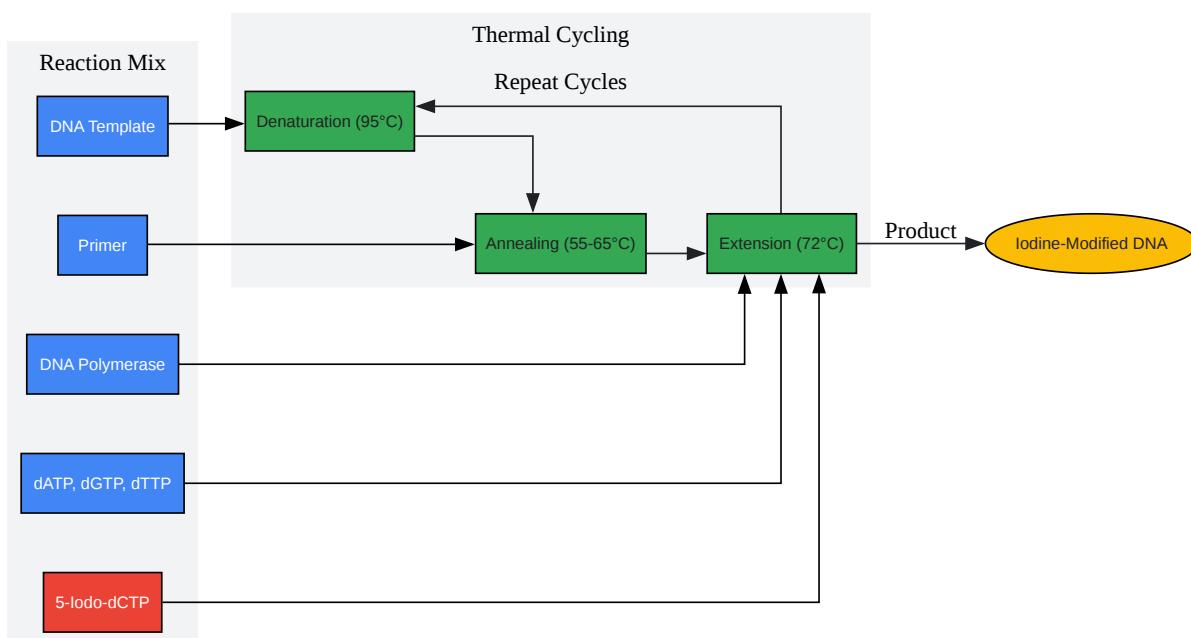
Methodology:

- System: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically suitable for nucleotide analysis.
- Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer (e.g., phosphate buffer, pH 6.5-7.0) and an organic solvent such as acetonitrile.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV absorbance at 293 nm.
- Procedure: a. Prepare a standard solution of **5-Iodo-dCTP** of known concentration. b. Inject the standard and the sample onto the column. c. Elute with a linear gradient of the organic solvent. d. Monitor the absorbance at 293 nm. e. The purity is calculated by dividing the area of the main peak corresponding to **5-Iodo-dCTP** by the total area of all peaks in the chromatogram.

Quantification by UV-Vis Spectrophotometry

Objective: To determine the concentration of a **5-Iodo-dCTP** solution.

Methodology:

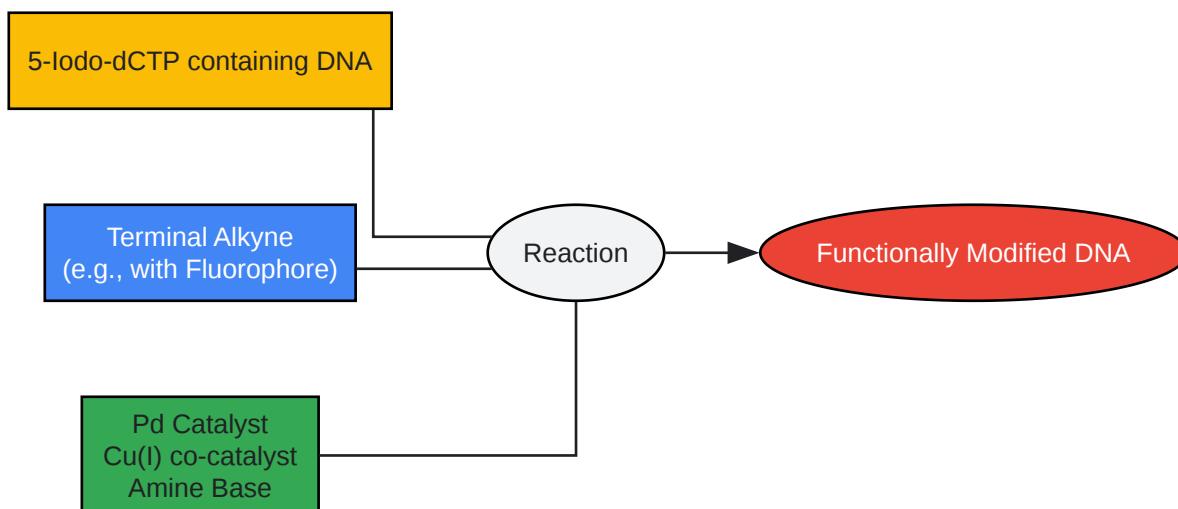

- Instrument: A UV-Vis spectrophotometer.
- Cuvette: A quartz cuvette with a 1 cm path length.
- Blank: The same buffer in which the **5-Iodo-dCTP** is dissolved (e.g., Tris-HCl, pH 7.5).
- Procedure: a. Turn on the spectrophotometer and allow the lamp to warm up. b. Set the wavelength to 293 nm. c. Blank the instrument with the buffer. d. Measure the absorbance of the **5-Iodo-dCTP** solution. Ensure the reading is within the linear range of the instrument (typically 0.1-1.0). Dilute the sample if necessary. e. Calculate the concentration using the Beer-Lambert law: Concentration (mol/L) = Absorbance / ($\epsilon \times$ path length) Where $\epsilon = 5700 \text{ L mol}^{-1} \text{ cm}^{-1}$ and the path length is 1 cm.

Applications and Experimental Workflows

5-Iodo-dCTP is a versatile tool in molecular biology. Its iodine atom serves as a reactive handle for post-synthetic modifications and as a heavy atom for crystallographic studies.

Enzymatic Incorporation into DNA

5-Iodo-dCTP is a substrate for various DNA polymerases and can be incorporated into DNA strands during enzymatic synthesis, such as in Polymerase Chain Reaction (PCR) and primer extension assays.

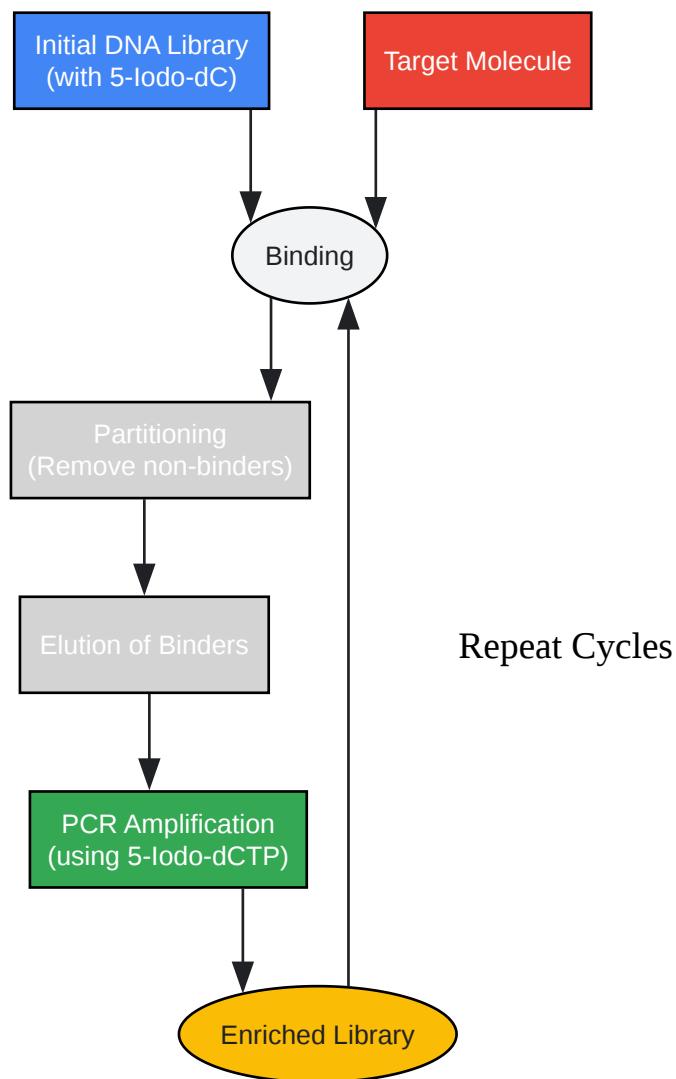


[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic incorporation of **5-Iodo-dCTP** into DNA via PCR.

Post-Synthetic Modification via Sonogashira Coupling

The iodine atom on the cytosine base allows for the attachment of various functional groups through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes. This enables the labeling of DNA with fluorophores, biotin, or other reporter molecules.



[Click to download full resolution via product page](#)

Caption: Schematic of Sonogashira coupling for post-synthetic modification of DNA.

Aptamer Development (SELEX)

5-Iodo-dCTP can be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate aptamers with enhanced binding properties or to introduce sites for subsequent modification.

[Click to download full resolution via product page](#)

Caption: Use of **5-Iodo-dCTP** in the SELEX workflow for aptamer development.

Conclusion

5-Iodo-dCTP is a valuable modified nucleotide for researchers in molecular biology and drug development. Its well-defined physical properties, coupled with its utility as a substrate for DNA polymerases and a handle for chemical modifications, make it a powerful tool for a wide range of applications, including the synthesis of labeled DNA probes, the development of therapeutic aptamers, and structural biology studies. The protocols and workflows described in this guide provide a solid foundation for the successful implementation of **5-Iodo-dCTP** in various research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. gene.pku.edu.cn [gene.pku.edu.cn]
- 3. Fluorogenic sequencing using halogen-fluorescein-labeled nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Iodo-dCTP: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602304#physical-properties-of-5-iodo-dctp\]](https://www.benchchem.com/product/b15602304#physical-properties-of-5-iodo-dctp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

